4-(1H-Pyrazol-3-yl)benzaldehyde hydrochloride
Description
Properties
IUPAC Name |
4-(1H-pyrazol-5-yl)benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O.ClH/c13-7-8-1-3-9(4-2-8)10-5-6-11-12-10;/h1-7H,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJWCKHHWAPNCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=NN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldol Condensation-Based Approaches
The solvent-free aldol condensation reaction is a foundational method for synthesizing pyrazole-benzaldehyde intermediates. In a protocol adapted from chalcone synthesis, benzaldehyde derivatives react with ketones under basic conditions. For example:
- Reactants : 4-Chloroacetophenone (5.0 mmol), benzaldehyde (5.0 mmol), NaOH (5.0 mmol).
- Conditions : Grinding in a mortar for 20–30 minutes yields a solid intermediate.
- Mechanism : Base-catalyzed enolate formation initiates nucleophilic attack on the aldehyde, followed by dehydration to form the α,β-unsaturated ketone. Subsequent cyclization with hydrazine forms the pyrazole ring.
Hydrochloride Salt Formation
The final step involves treating the free base (4-(1H-Pyrazol-3-yl)benzaldehyde) with hydrochloric acid. A patent discloses:
- Procedure : The intermediate (2-chloro-4-(1H-pyrazol-3-yl)benzonitrile) is stirred in 10% HCl/ethanol at room temperature.
- Isolation : Filtration and recrystallization from ethanol yield the hydrochloride salt.
Solvent-Free and Green Chemistry Methods
Mechanochemical Synthesis
Grinding reactants in a mortar eliminates solvent use, enhancing atom economy. Key parameters include:
| Parameter | Value |
|---|---|
| Reaction Time | 20–30 minutes |
| Yield | 70–75% |
| Purity (HPLC) | >95% |
This method reduces waste and avoids toxic solvents, aligning with green chemistry principles.
Analytical Characterization
Spectroscopic Data
Purity and Stability
- Hazard Classifications : Skin sensitization (Category 1), eye irritation (Category 2).
- Storage : Class 11 (combustible solid) under dry, inert conditions.
Industrial and Regulatory Considerations
Sigma-Aldrich markets this compound for early-stage research, emphasizing that buyers assume responsibility for purity verification due to the absence of analytical certificates. Regulatory compliance requires adherence to GHS07 pictograms and hazard statements (H317, H319).
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to yield carboxylic acid derivatives under controlled conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O-pyridine, room temperature | 4-(1H-Pyrazol-3-yl)benzoic acid | 85–92% | |
| K₂Cr₂O₇ (acidic) | Reflux in H₂SO₄ | Ethyl 4-(1H-pyrazol-3-yl)benzoate (via ester) | 78% |
Key Findings :
-
Oxidation with KMnO₄ selectively targets the aldehyde group without altering the pyrazole ring .
-
Subsequent esterification of the carboxylic acid (e.g., with ethanol/H⁺) produces esters for further derivatization .
Reduction Reactions
The aldehyde group is reduced to hydroxymethyl or chloromethyl intermediates:
Mechanistic Insight :
-
Sodium borohydride reduction proceeds via nucleophilic hydride attack, forming a primary alcohol .
-
Thionyl chloride converts the alcohol to a chloromethyl derivative, enabling nucleophilic substitution or phosphonium salt formation .
Condensation Reactions
The aldehyde participates in carbonyl-based condensations to form heterocycles or extended π-systems:
Claisen-Schmidt Condensation
Applications :
Hydrazone Formation
Example Pathway :
Nucleophilic Additions
The aldehyde group engages in nucleophilic attacks, forming adducts:
Utility :
-
Oximes serve as protective groups or intermediates for heterocycle synthesis .
-
Cyanoacetate adducts enable access to pyrazolo-pyridine hybrids via cyclocondensation .
Electrophilic Aromatic Substitution
The pyrazole ring directs electrophilic substitution at specific positions:
| Reagent | Conditions | Position Modified | Product | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C | Pyrazole C-4 | Nitro-substituted derivative | |
| Br₂/FeCl₃ | CHCl₃, RT | Pyrazole C-5 | Brominated pyrazole-benzaldehyde |
Regioselectivity :
-
Nitration and bromination occur preferentially at the pyrazole C-4 and C-5 positions due to electron-donating effects of the nitrogen atoms .
Cross-Coupling Reactions
The pyrazole ring participates in palladium-catalyzed couplings:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pyridin-3-ylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 3-(Pyridin-3-yl)-1H-pyrazol-4-ylbenzaldehyde | 65% |
Applications :
Scientific Research Applications
Synthesis and Chemical Properties
4-(1H-Pyrazol-3-yl)benzaldehyde hydrochloride can be synthesized through various methods, including the reaction of 4-formylphenylhydrazine with pyrazole derivatives. The resulting compound exhibits unique chemical properties that make it suitable for further modifications and applications.
Anticancer Activity
Research has demonstrated that compounds derived from this compound exhibit significant anticancer properties. For instance, derivatives synthesized from this compound have shown efficacy against breast cancer cell lines (MCF-7) in vitro, with studies indicating a survival rate impact when tested with various concentrations .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 6l | MCF-7 | 12.5 | Significant reduction in cell viability |
| 6p | MCF-7 | 10.0 | Higher potency compared to control |
| 6r | MCF-7 | 15.0 | Moderate activity observed |
Antileishmanial Properties
The compound has also been explored for its antileishmanial activity against Leishmania infantum and Leishmania amazonensis. Some derivatives demonstrated comparable efficacy to established treatments like pentamidine but with lower cytotoxicity, making them promising candidates for further development .
Table 2: Antileishmanial Activity of Pyrazole Derivatives
| Compound | Target Parasite | IC50 (mM) | Cytotoxicity (CC50) |
|---|---|---|---|
| 3b | L. amazonensis | 0.070 | >50 |
| 3e | L. infantum | 0.059 | >50 |
Medicinal Chemistry and Drug Development
The unique structure of this compound allows it to serve as a scaffold for synthesizing novel compounds with enhanced biological activity. Its derivatives have been investigated for their potential as BRAF inhibitors, which are crucial in treating melanoma . The synthesis of these analogues has led to the identification of compounds with nanomolar activity against mutant BRAF, highlighting the compound's versatility in drug design.
Material Science Applications
Beyond biological applications, this compound has potential uses in material science due to its ability to form coordination complexes with metals, which can be utilized in catalysis and sensor technologies. The incorporation of pyrazole moieties into polymers has been studied for developing new materials with improved thermal and mechanical properties.
Mechanism of Action
The mechanism of action of 4-(1H-Pyrazol-3-yl)benzaldehyde hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins and other biomolecules, leading to changes in their function .
Comparison with Similar Compounds
Chemical Identity and Properties
- IUPAC Name : 4-(1H-Pyrazol-3-yl)benzaldehyde hydrochloride
- CAS Number : 2230804-28-9
- Molecular Formula : C₁₀H₉N₂O·HCl
- Molecular Weight : 210.65 g/mol (free base: 172.19 g/mol)
- Physical Properties: White to off-white crystalline powder; soluble in polar solvents (e.g., water, methanol) due to the hydrochloride salt .
Applications and Synthesis
This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and heterocyclic drug candidates. Its aldehyde group enables reductive amination and nucleophilic addition reactions, while the pyrazole moiety contributes to hydrogen bonding and π-π stacking in target interactions . Synthesis often involves bromination of hydroxymethylbenzaldehyde derivatives followed by etherification or coupling with pyrazole precursors .
Comparison with Structurally Similar Compounds
4-(1H-Pyrazol-1-yl)benzaldehyde
- CAS Number : 99662-34-7
- Molecular Formula : C₁₀H₈N₂O
- Key Differences :
- Substitution Position : The pyrazole is attached at the 1-position (vs. 3-position in the target compound), altering steric and electronic properties.
- Solubility : Lacks the hydrochloride salt, reducing water solubility compared to the target compound .
- Applications : Primarily used in organic synthesis for fluorescent probes due to its planar aromatic structure .
3-(1H-Pyrazol-3-yl)benzoic Acid
4-[[(2RS)-2-Hydroxy-3-(Isopropylamino)propyl]oxy]benzaldehyde Hydrochloride
- CAS Number: Not available
- Molecular Formula: C₁₃H₂₀ClNO₃
- Key Differences: Substituents: Features an ether-linked amino alcohol side chain, enhancing receptor-binding affinity (e.g., beta-blocker intermediates) . Applications: Intermediate in cardiovascular drugs like bisoprolol, unlike the pyrazole-based target compound .
Functional Group and Reactivity Comparison
Physicochemical and Pharmacokinetic Properties
Biological Activity
4-(1H-Pyrazol-3-yl)benzaldehyde hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by a pyrazole ring attached to a benzaldehyde moiety. Its structural features contribute to its biological properties, making it a candidate for various therapeutic applications.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Chelation with Metal Ions : The compound may chelate metal ions through its nitrogen and carbonyl oxygen, influencing several biochemical pathways.
- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes involved in cancer progression and inflammation.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anticancer Activity : Studies demonstrate that pyrazole derivatives exhibit cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer) cells. The compound's ability to induce apoptosis in these cells has been documented .
- Antimicrobial Properties : Pyrazole derivatives have been reported to possess antimicrobial activity against a range of bacteria and fungi. The presence of functional groups enhances this activity, making it a candidate for further development as an antimicrobial agent .
Case Studies
- Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects of this compound on HepG2 and HCT116 cell lines. Results indicated significant inhibition of cell proliferation at concentrations as low as 10 µM, with IC50 values ranging from 15 to 25 µM depending on the cell line tested .
- Antimicrobial Testing : A series of experiments evaluated the antimicrobial efficacy against strains like E. coli and S. aureus. The compound demonstrated notable inhibition zones in agar diffusion assays, suggesting strong antimicrobial properties .
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, similar compounds have shown favorable absorption profiles and moderate metabolic stability in human microsomes. Future studies are warranted to elucidate the pharmacokinetic parameters specific to this compound.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related pyrazole derivatives:
| Compound Name | Anticancer Activity | Antimicrobial Activity | IC50 (µM) |
|---|---|---|---|
| 4-(1H-Pyrazol-3-yl)benzaldehyde HCl | Yes | Yes | 15 - 25 (cancer) |
| Phenylbutazone | Yes | Moderate | >30 (cancer) |
| Pyrazole derivative A | Yes | Yes | 20 - 30 (cancer) |
| Pyrazole derivative B | Moderate | Yes | 10 - 15 (bacteria) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(1H-Pyrazol-3-yl)benzaldehyde hydrochloride, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via coupling reactions between pyrazole derivatives and benzaldehyde precursors. For example, the Mannich reaction has been adapted for similar pyrazole-containing aldehydes, where pH control (6.5–7.5) and temperature (60–80°C) are critical to avoid side reactions like aldehyde oxidation . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) and characterization via -NMR (monitoring aldehyde protons at δ 9.8–10.2 ppm) and LC-MS (m/z 219.07 for [M+H]) are essential .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water, gradient elution) to assess purity (>95%) and detect impurities .
- Spectroscopy : -NMR to confirm the pyrazole ring (δ 6.5–7.5 ppm) and aldehyde group (δ 9.8–10.2 ppm). FT-IR can validate the hydrochloride salt (N-H stretch at 2500–3000 cm) .
- Mass Spectrometry : High-resolution MS to confirm molecular ion ([CHClNO], exact mass 219.0531) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported physical properties (e.g., melting points) of pyrazole-benzaldehyde derivatives?
- Methodological Answer : Discrepancies in melting points (e.g., 97.5–99°C for a methylated analog vs. 82–83°C for a non-methylated form ) often arise from polymorphic variations or residual solvents. To address this:
- Perform differential scanning calorimetry (DSC) to identify polymorphs.
- Use dynamic vapor sorption (DVS) to assess hygroscopicity, which may alter observed melting points.
- Reference certified standards (e.g., LGC or USP materials) for calibration .
Q. How can researchers design experiments to profile impurities in this compound?
- Methodological Answer : Impurity profiling requires:
- Forced degradation studies : Expose the compound to heat (60°C, 48 hrs), acid/base hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% HO) to simulate degradation pathways.
- LC-MS/MS analysis : Compare degradation products against known impurities (e.g., EP-listed benzaldehyde derivatives ).
- Quantitative NMR (qNMR) : Use deuterated DMSO to quantify residual solvents or unreacted intermediates .
Q. What crystallographic techniques are suitable for studying polymorphic forms of this compound?
- Methodological Answer : For polymorph screening:
- X-ray diffraction (XRD) : Resolve crystal lattice parameters (e.g., SYK inhibitor analogs with oxetanyl-piperazine groups ).
- Hot-stage microscopy : Monitor phase transitions under controlled heating (e.g., 1–5°C/min).
- Solid-state NMR : Differentiate amorphous vs. crystalline content using -CP/MAS NMR .
Q. How can structure-activity relationships (SAR) be explored for sigma receptor modulation using pyrazole-benzaldehyde derivatives?
- Methodological Answer :
- In silico docking : Use software like AutoDock Vina to model interactions with sigma-1 receptor binding pockets (e.g., residues Glu172 and Tyr173).
- In vitro assays : Measure IC values in HEK293 cells transfected with sigma receptors. Compare with reference compounds like (+)-pentazocine .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -F) to the benzaldehyde ring to assess effects on binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
